1-Benzylpiperidin-3-one hydrochloride (CAS 50606-58-1) is an N-protected cyclic ketone that serves as a foundational building block in pharmaceutical chemistry, particularly for the synthesis of complex 3-substituted and 1,3-disubstituted piperidines . Formulated as a stable hydrochloride salt (often existing as a hydrate), this compound provides a robust platform for reductive aminations, Grignard additions, and cycloadditions [1]. Its primary industrial value lies in its ability to introduce the piperidine pharmacophore into kinase inhibitors and CNS agents while maintaining strict regiochemical control at the 3-position, a requirement for specific spatial geometries in modern drug discovery [2].
Substituting 1-benzylpiperidin-3-one hydrochloride with its free base or unprotected analogs leads to catastrophic process failures. The free base of 3-piperidone is highly unstable, existing as a viscous oil that rapidly undergoes oxidative degradation and intermolecular aldol condensation at room temperature [1]. By isolating the compound as a hydrochloride salt, this self-reactivity is completely arrested, yielding a stable, free-flowing solid that ensures reproducible stoichiometric weighing and long-term storage. Furthermore, substituting with the more common 1-benzylpiperidin-4-one alters the regiochemistry, yielding 1,4-disubstituted products that are fundamentally incompatible with target binding pockets requiring 1,3-spatial geometries [2].
The hydrochloride salt of 1-benzylpiperidin-3-one is a stable, free-flowing solid that can be stored at 0–8 °C for extended periods without significant degradation. In stark contrast, the free base is a viscous oil that rapidly undergoes oxidative degradation and intermolecular aldol condensation when exposed to ambient conditions [1].
| Evidence Dimension | Physical state and ambient stability |
| Target Compound Data | Solid, >95% purity retained after months at 0–8 °C |
| Comparator Or Baseline | Free base (viscous oil, rapid degradation/condensation at 25 °C) |
| Quantified Difference | Salt prevents polymerization; free base requires immediate use or deep freeze. |
| Conditions | Long-term storage and handling in atmospheric conditions |
Procurement teams require the hydrochloride salt for bulk purchasing because the free base cannot be stored or weighed accurately at scale without severe titer loss.
The N-benzyl protecting group in 1-benzylpiperidin-3-one hydrochloride remains intact under strongly acidic conditions, such as those required for Fischer indole syntheses or superacid-mediated condensations [1]. Conversely, utilizing N-Boc-piperidin-3-one results in rapid deprotection and subsequent decomposition when exposed to strong acids like TFA or HCl[2].
| Evidence Dimension | Protecting group survival in strong acid |
| Target Compound Data | N-Benzyl survives refluxing HCl/TFA |
| Comparator Or Baseline | N-Boc-piperidin-3-one (quantitative deprotection/degradation) |
| Quantified Difference | >90% survival vs. near 0% survival in harsh acidic media |
| Conditions | Strong Lewis or Brønsted acid environments |
Enables chemists to execute complex, multi-step downstream syntheses involving harsh acidic conditions without premature amine deprotection.
1-Benzylpiperidin-3-one hydrochloride specifically directs nucleophilic additions and reductive aminations to the 3-position, yielding asymmetric 1,3-disubstituted piperidines [1]. Substituting with the more common 1-benzylpiperidin-4-one yields symmetrical 1,4-disubstituted analogs, which fail to meet the strict spatial requirements of many modern kinase inhibitor binding pockets [2].
| Evidence Dimension | Regiochemical product distribution |
| Target Compound Data | Yields 1,3-disubstituted piperidines |
| Comparator Or Baseline | 1-Benzylpiperidin-4-one (yields 1,4-disubstituted piperidines) |
| Quantified Difference | 100% shift in substitution pattern |
| Conditions | Reductive amination or Grignard addition |
Buyers targeting specific CNS or kinase inhibitor patents must procure the 3-piperidone isomer, as the 4-piperidone isomer produces structurally incompatible downstream APIs.
Used as the primary ketone building block in reductive aminations to form complex 1,3-disubstituted piperidine intermediates for JAK and KRAS inhibitors [1].
The acid-stable N-benzyl group allows for direct condensation with phenylhydrazines under strongly acidic conditions to form spiro or fused indole-piperidine systems [2].
The stable hydrochloride salt form allows for precise stoichiometric weighing and extended warehouse storage, making it the only viable form for scale-up campaigns.
Irritant